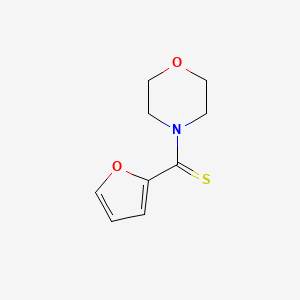
Furan-2-yl(morpholin-4-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(morpholin-4-yl)methanethione is a chemical compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring attached to a morpholine ring through a methanethione group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(morpholin-4-yl)methanethione typically involves the reaction of furan derivatives with morpholine and a thiocarbonyl compound. One common method involves the use of furan-2-carbaldehyde, morpholine, and carbon disulfide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(morpholin-4-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylene derivatives.
Substitution: Halogenated, nitrated, or sulfonated furan derivatives.
Scientific Research Applications
Furan-2-yl(morpholin-4-yl)methanethione has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of furan-2-yl(morpholin-4-yl)methanethione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Another furan derivative with different substituents, used in medicinal chemistry for its biological activities.
Morpholine-containing compounds: A broad class of compounds with diverse applications in pharmaceuticals and industry.
Uniqueness
Furan-2-yl(morpholin-4-yl)methanethione is unique due to its combination of a furan ring and a morpholine ring linked by a methanethione group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61296-23-9 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
furan-2-yl(morpholin-4-yl)methanethione |
InChI |
InChI=1S/C9H11NO2S/c13-9(8-2-1-5-12-8)10-3-6-11-7-4-10/h1-2,5H,3-4,6-7H2 |
InChI Key |
TXKXDMPAKRABEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)

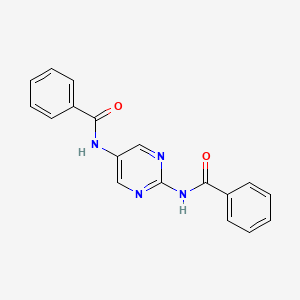
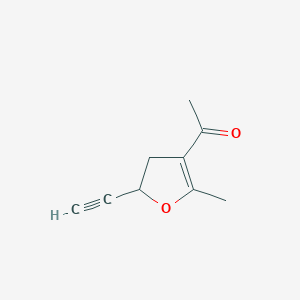
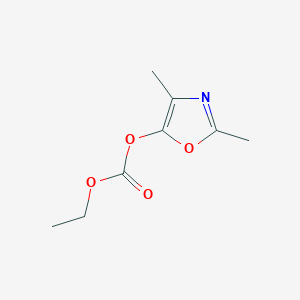

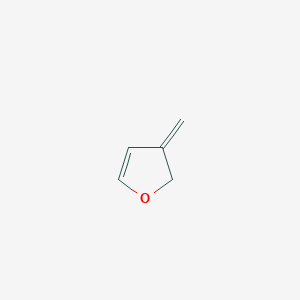
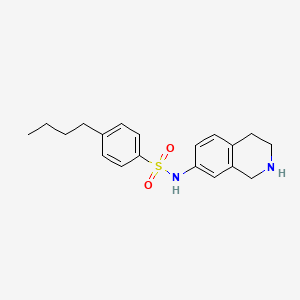
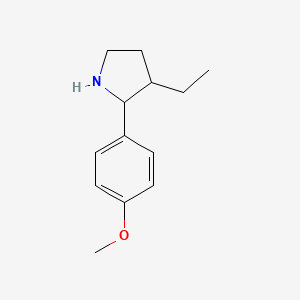
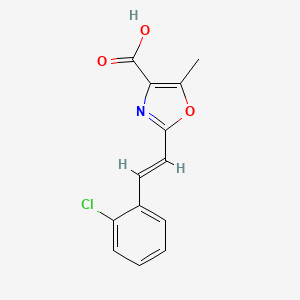

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
